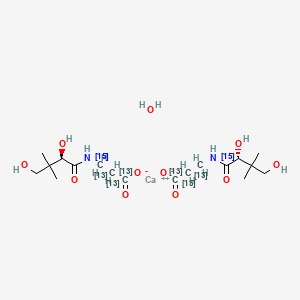
Vitamin B5-13C3,15N hemicalcium hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B5-13C3,15N hemicalcium hemihydrate is a stable isotope-labeled compound of Vitamin B5 (pantothenic acid). This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-13C3,15N hemicalcium hemihydrate involves the incorporation of stable isotopes into the molecular structure of Vitamin B5. The process typically includes:
Isotope Labeling: Incorporation of 13C and 15N isotopes into the precursor molecules.
Chemical Synthesis: Combining the labeled precursors through a series of chemical reactions to form the final compound.
Purification: Using techniques such as chromatography to purify the final product
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical synthesis using isotope-labeled precursors.
Quality Control: Rigorous testing to ensure the purity and consistency of the product.
Packaging: Proper packaging to maintain the stability of the compound during storage and transportation
Análisis De Reacciones Químicas
Types of Reactions
Vitamin B5-13C3,15N hemicalcium hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Vitamin B5-13C3,15N hemicalcium hemihydrate has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study metabolic pathways and flux analysis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Biological Research: Used in studies involving enzyme kinetics and protein interactions.
Medical Research: Investigates the role of Vitamin B5 in various physiological processes and diseases.
Industrial Applications: Used in the development of new pharmaceuticals and nutritional supplements
Mecanismo De Acción
The mechanism of action of Vitamin B5-13C3,15N hemicalcium hemihydrate involves its role as a coenzyme in various biochemical reactions. It is essential for the synthesis of coenzyme A, which is involved in:
Fatty Acid Metabolism: Facilitates the breakdown and synthesis of fatty acids.
Carbohydrate Metabolism: Plays a role in the conversion of carbohydrates into energy.
Protein Metabolism: Involved in the synthesis and degradation of proteins
Comparación Con Compuestos Similares
Similar Compounds
Vitamin B5 (Pantothenic Acid): The non-labeled version of the compound.
Vitamin B5-13C hemicalcium hemihydrate: Labeled with carbon-13 only.
Vitamin B5-15N hemicalcium hemihydrate: Labeled with nitrogen-15 only
Uniqueness
Vitamin B5-13C3,15N hemicalcium hemihydrate is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies and pharmacokinetics compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C18H34CaN2O11 |
|---|---|
Peso molecular |
502.49 g/mol |
Nombre IUPAC |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;; |
Clave InChI |
KUKRZUPDYACRAM-JNSRWXOBSA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















